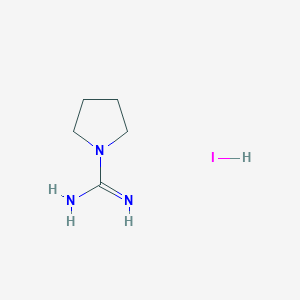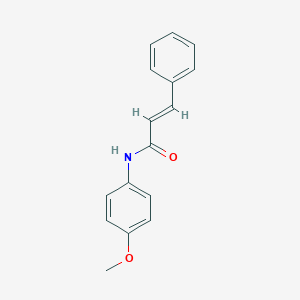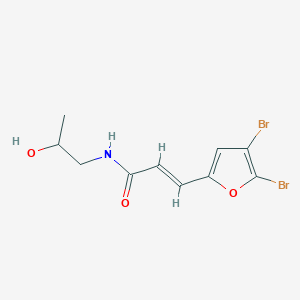![molecular formula C15H18N2O2 B021702 2-[2-(2-Aminofenoxi)etoxi]-4-metil-bencenamina CAS No. 96331-95-2](/img/structure/B21702.png)
2-[2-(2-Aminofenoxi)etoxi]-4-metil-bencenamina
Descripción general
Descripción
2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine is an organic compound that belongs to the aromatic amine class. It has a molecular formula of C15H18N2O2 and a molecular weight of 258.32 g/mol. This compound is widely used in various scientific research applications due to its unique chemical properties and versatility.
Aplicaciones Científicas De Investigación
2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine is utilized in a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorescent dyes.
Biology: Employed in the development of fluorescent probes for imaging and analysis of biological systems.
Medicine: Investigated as a potential inhibitor of Src kinase activity, which is significant in cancer research.
Industry: Used in the production of heat-stable epoxy resins for high-performance applications in aerospace, electronics, and coatings.
Mecanismo De Acción
Target of Action
It is known to be a building block and intermediate in the preparation of certain fluorescent dyes, especially ca2+ probes .
Mode of Action
As an intermediate in the synthesis of fluorescent dyes, it likely interacts with its targets to produce a fluorescent signal in the presence of Ca2+ ions .
Biochemical Pathways
Given its role in the synthesis of ca2+ probes, it may be involved in pathways related to calcium signaling .
Pharmacokinetics
It is soluble in ethanol , which may influence its bioavailability.
Result of Action
As a component of fluorescent dyes, it likely contributes to the generation of a fluorescent signal in the presence of Ca2+ ions .
Action Environment
It is known to be stable for at least 2 years when stored at -20°c and should be protected from light and moisture .
Direcciones Futuras
The future directions for “2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine” could involve its use in the synthesis of new fluorescent dyes and other nitrogen compounds. Its potential as a selective reagent for some alkali and alkaline earth metal cations and some neutral polar molecules could also be explored .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine involves several steps. One common method includes the hydrogenation of 4-methyl-1-nitro-2-(2-(2-nitrophenoxy)ethoxy)benzene in the presence of a palladium on charcoal catalyst. The reaction is carried out in dioxane under a hydrogen pressure of 5.5 bar at room temperature . Another method involves the reduction of 1,2-bis(o-nitrophenoxy)ethane using a nickel-based catalyst and activated carbon in an alcohol solvent under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the preparation method typically involves the use of high-pressure reactors and hydrogenation techniques. The process includes the use of recyclable solvents and catalysts to minimize waste and reduce production costs. The reaction yield is generally higher than 90%, and the product purity exceeds 99% .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Nickel-based catalysts and hydrogen gas are commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Diaminoethylenediphenyl Ether: Similar in structure but differs in the position of the amino groups.
2,2’-Diaminoethylenedioxybisbenzene: Another related compound with similar applications in dye synthesis and biological research.
Uniqueness
2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine is unique due to its specific structural configuration, which allows it to be used as a building block for a variety of fluorescent dyes and probes. Its versatility in different scientific fields, including chemistry, biology, and medicine, highlights its significance.
Propiedades
IUPAC Name |
2-[2-(2-aminophenoxy)ethoxy]-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-6-7-13(17)15(10-11)19-9-8-18-14-5-3-2-4-12(14)16/h2-7,10H,8-9,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJQPJBLGFGESM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCCOC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546712 | |
| Record name | 2-[2-(2-Aminophenoxy)ethoxy]-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96331-95-2 | |
| Record name | 2-[2-(2-Aminophenoxy)ethoxy]-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid](/img/structure/B21622.png)

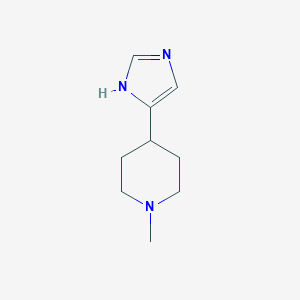
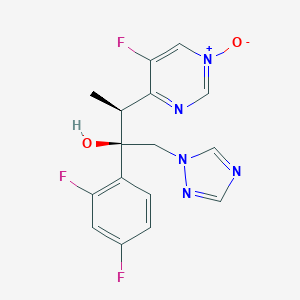
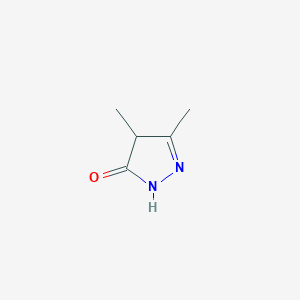
![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)
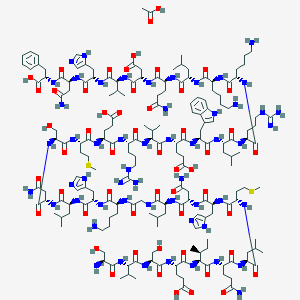
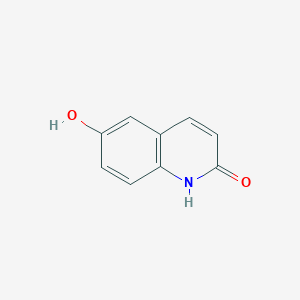
![4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol](/img/structure/B21657.png)
